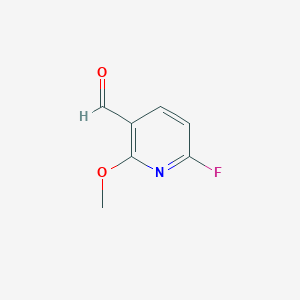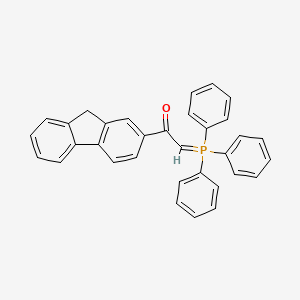
1-(9H-Fluoren-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a fluorenyl group and a triphenylphosphoranylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 9H-fluoren-2-yl ketone with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylphosphoranylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
科学研究应用
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.
作用机制
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the phosphorus atom. In organic electronics, its unique electronic properties are exploited to enhance the performance of devices like OLEDs.
相似化合物的比较
Similar Compounds
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanol: Similar structure but with an alcohol group instead of a ketone.
9-Fluorenone: Lacks the triphenylphosphoranylidene moiety but shares the fluorenyl group.
Triphenylphosphine oxide: Contains the triphenylphosphoranylidene moiety but lacks the fluorenyl group.
Uniqueness
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the fluorenyl and triphenylphosphoranylidene groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and materials science.
属性
CAS 编号 |
88092-98-2 |
|---|---|
分子式 |
C33H25OP |
分子量 |
468.5 g/mol |
IUPAC 名称 |
1-(9H-fluoren-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H25OP/c34-33(26-20-21-32-27(23-26)22-25-12-10-11-19-31(25)32)24-35(28-13-4-1-5-14-28,29-15-6-2-7-16-29)30-17-8-3-9-18-30/h1-21,23-24H,22H2 |
InChI 键 |
SOHHQKAPSOMKBJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




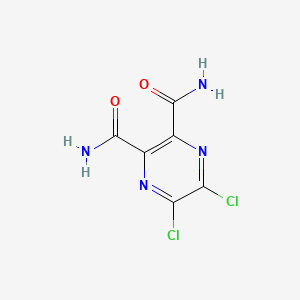
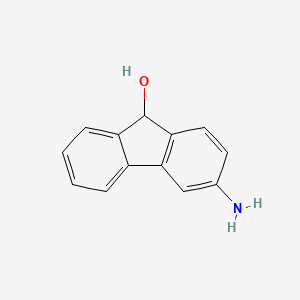
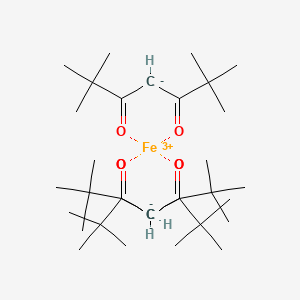
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
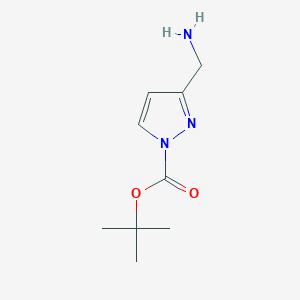

![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)

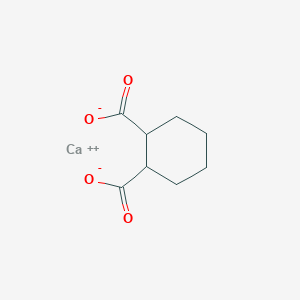
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
